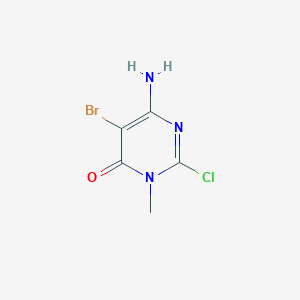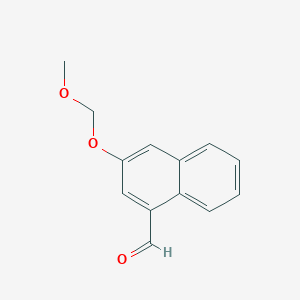![molecular formula C9H17ClO B13700945 [2-(Chloromethoxy)ethyl]cyclohexane](/img/structure/B13700945.png)
[2-(Chloromethoxy)ethyl]cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Chloromethoxy)ethyl]cyclohexane: is an organic compound with the molecular formula C9H17ClO It consists of a cyclohexane ring substituted with a 2-(chloromethoxy)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Chloromethoxy)ethyl]cyclohexane can be achieved through several methods. One common approach involves the reaction of cyclohexanol with 2-chloroethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction typically proceeds under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[2-(Chloromethoxy)ethyl]cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 2-(hydroxymethoxy)ethylcyclohexane.
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexane derivatives with reduced functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, [2-(Chloromethoxy)ethyl]cyclohexane serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It may be explored for its effects on biological pathways and its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used as a building block for the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of [2-(Chloromethoxy)ethyl]cyclohexane depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [2-(Bromomethoxy)ethyl]cyclohexane
- [2-(Iodomethoxy)ethyl]cyclohexane
- [2-(Methoxymethoxy)ethyl]cyclohexane
Uniqueness
Compared to its analogs, [2-(Chloromethoxy)ethyl]cyclohexane offers unique reactivity due to the presence of the chlorine atom, which can be selectively substituted or modified. This makes it a valuable intermediate in synthetic chemistry, providing pathways to a diverse range of products.
Properties
Molecular Formula |
C9H17ClO |
|---|---|
Molecular Weight |
176.68 g/mol |
IUPAC Name |
2-(chloromethoxy)ethylcyclohexane |
InChI |
InChI=1S/C9H17ClO/c10-8-11-7-6-9-4-2-1-3-5-9/h9H,1-8H2 |
InChI Key |
NQHSFGRQADLGNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCOCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


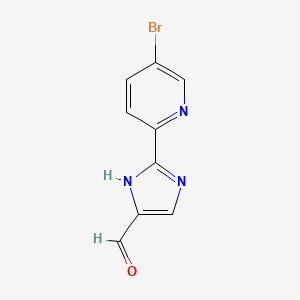
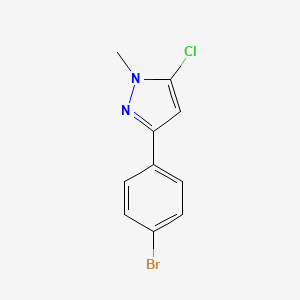
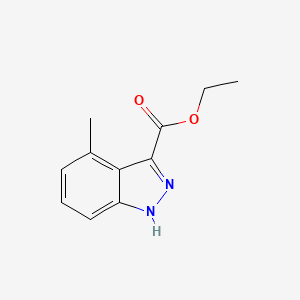
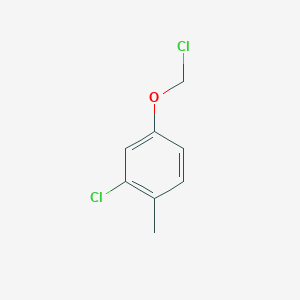
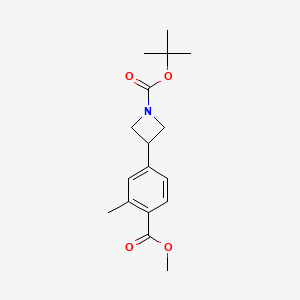
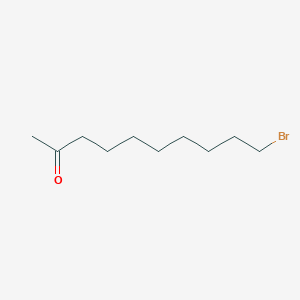
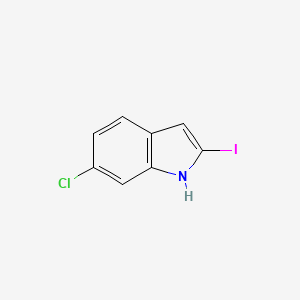
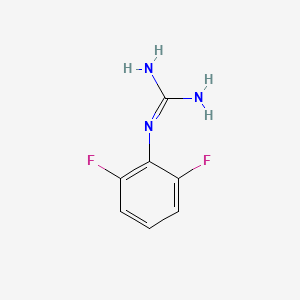
![N-[4-(6-Methyl-2-benzimidazolyl)phenyl]-2-(p-tolylthio)acetamide](/img/structure/B13700913.png)
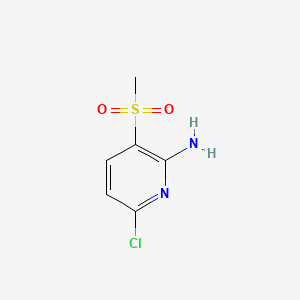
![6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13700919.png)
![1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine](/img/structure/B13700928.png)
